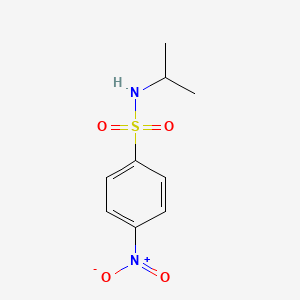
H-Gly-Arg-AMC
Overview
Description
H-Gly-Arg-AMC is a fluorogenic peptidyl-AMC substrate . It contains a C-terminal 7-amino-4-methylcoumarin (AMC) and is suitable for monitoring continuous thrombin generation (TGT) . It is also a fluorogenic substrate for cathepsin C . Upon enzymatic cleavage by cathepsin C, AMC is released and its fluorescence can be used to quantify cathepsin C activity .
Synthesis Analysis
The synthesis of a series of peptide derivatives containing an N-alkyl glycine analogue of arginine has been reported . These derivatives bear differing electrophilic leaving groups (carbamate and triazole urea) and function as potent, irreversible inhibitors of trypsin and TLPs .Molecular Structure Analysis
The molecular weight of H-Gly-Arg-AMC is 445.47 and its formula is C20H27N7O5 .Chemical Reactions Analysis
H-Gly-Arg-AMC is used in thrombin generation assays to detect the levels of thrombin generated in patient samples . The substrate is used in plasma or whole blood, and the rate of thrombin generation can indicate if patients are at risk of clotting or bleeding .Physical And Chemical Properties Analysis
The molecular weight of H-Gly-Arg-AMC is 445.47 and its formula is C20H27N7O5 .Scientific Research Applications
Cathepsin C Activity Quantification
“H-Gly-Arg-AMC” serves as a fluorogenic substrate for cathepsin C, an enzyme involved in various physiological processes including inflammation and immune response. Upon enzymatic cleavage by cathepsin C, 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be used to quantify cathepsin C activity. This application is crucial for studying diseases where cathepsin C is implicated .
Thrombin Generation Assays
This compound is used in thrombin generation assays to monitor the continuous generation of thrombin, an enzyme that plays a key role in blood coagulation. The release of AMC upon cleavage by thrombin provides a fluorescent measure of thrombin activity, which is essential for understanding coagulation disorders .
Plasmin Activity Measurement
In studies exploring the balance between thrombin and plasmin, “H-Gly-Arg-AMC” is utilized to measure plasmin activity. Plasmin is an important enzyme in fibrinolysis, the process of breaking down blood clots. The substrate’s cleavage and subsequent fluorescence emission are indicative of plasmin’s activity levels .
Urokinase and Tissue-type Plasminogen Activator Assays
The compound is also employed in assays for urokinase and tissue-type plasminogen activator (tPA), enzymes involved in dissolving blood clots. Its use in these assays helps in evaluating the efficacy of fibrinolytic therapies .
Trypsin and Thrombin Assaying
Beyond its use in coagulation studies, “H-Gly-Arg-AMC” is applied in assaying trypsin and thrombin for various biochemical research purposes, including enzyme kinetics and inhibitor screening .
Hyper- and Hypocoagulability Testing
The calibrated automated thrombogram (CAT) test utilizes this substrate to determine hypercoagulability (increased tendency to clot) or hypocoagulability (decreased tendency to clot). This test is vital for diagnosing and monitoring patients with coagulation abnormalities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-10-7-16(26)28-14-8-11(4-5-12(10)14)23-17(27)13(24-15(25)9-19)3-2-6-22-18(20)21/h4-5,7-8,13H,2-3,6,9,19H2,1H3,(H,23,27)(H,24,25)(H4,20,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTASUHAFOHMQK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Arg-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



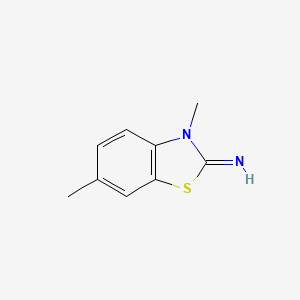
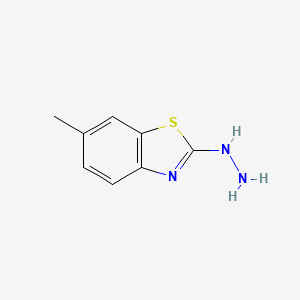
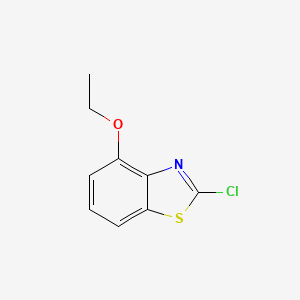

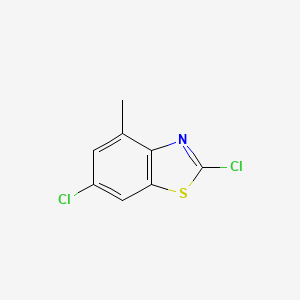
![2-Chloro-4,5-dimethylbenzo[d]thiazole](/img/structure/B1348429.png)

